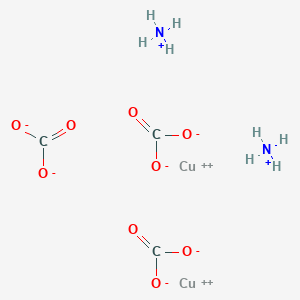![molecular formula C9H9NOS B12840400 4,5-Dimethylbenzo[d]thiazol-2(3H)-one CAS No. 1188226-49-4](/img/structure/B12840400.png)
4,5-Dimethylbenzo[d]thiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethylbenzo[d]thiazol-2(3H)-one is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two methyl groups attached to the benzene ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethylbenzo[d]thiazol-2(3H)-one typically involves the reaction of 3,4-dimethylaniline with potassium thiocyanate and bromine. This reaction produces 5,6-dimethylbenzo[d]thiazol-2-amine, which is then acetylated with chloroacetyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of appropriate solvents, catalysts, and reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethylbenzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
4,5-Dimethylbenzo[d]thiazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 4,5-Dimethylbenzo[d]thiazol-2(3H)-one varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes . In the context of organic electronics, its rigid planar structure and electron-deficient nature enable efficient intermolecular interactions, making it suitable for use in semiconductors .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dimethylbenzo[d]thiazol-2-amine: A precursor in the synthesis of 4,5-Dimethylbenzo[d]thiazol-2(3H)-one.
Benzothiazole: The parent compound, which lacks the methyl groups and has different chemical properties.
Thiazole Derivatives: Compounds containing the thiazole moiety, which may have similar or distinct properties depending on their specific substituents.
Uniqueness
This compound is unique due to the presence of two methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its biological activity and suitability for specific applications in materials science and drug development.
Propriétés
Numéro CAS |
1188226-49-4 |
|---|---|
Formule moléculaire |
C9H9NOS |
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
4,5-dimethyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H9NOS/c1-5-3-4-7-8(6(5)2)10-9(11)12-7/h3-4H,1-2H3,(H,10,11) |
Clé InChI |
REGJNZSVGLBSFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)SC(=O)N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester](/img/structure/B12840347.png)

![7-Bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B12840365.png)



![[3-(Methylamino)thietan-3-yl]methanol](/img/structure/B12840391.png)


